molecular formula C8H8N2O B13815637 2-Furan-2-YL-4-methyl-1H-imidazole CAS No. 35345-10-9

2-Furan-2-YL-4-methyl-1H-imidazole

Cat. No.: B13815637
CAS No.: 35345-10-9
M. Wt: 148.16 g/mol
InChI Key: HSTJUBSCKVWPIR-UHFFFAOYSA-N
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Description

2-Furan-2-YL-4-methyl-1H-imidazole is a heterocyclic compound featuring an imidazole core substituted at position 2 with a furan ring and at position 4 with a methyl group. Imidazole derivatives are widely studied for their diverse applications in medicinal chemistry, materials science, and catalysis, with substituents critically influencing their electronic, steric, and solubility properties.

Properties

CAS No.

35345-10-9

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

2-(furan-2-yl)-5-methyl-1H-imidazole

InChI

InChI=1S/C8H8N2O/c1-6-5-9-8(10-6)7-3-2-4-11-7/h2-5H,1H3,(H,9,10)

InChI Key

HSTJUBSCKVWPIR-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N1)C2=CC=CO2

Origin of Product

United States

Preparation Methods

Cyclization of Amido-Nitriles with Metal Catalysts

One established method for synthesizing 2-Furan-2-yl-4-methyl-1H-imidazole involves the cyclization of amido-nitrile precursors using a nickel catalyst. The reaction mechanism typically proceeds through:

  • Addition of the nickel catalyst to the nitrile group.
  • Proto-demetallation and tautomerization.
  • Dehydrative cyclization to form the imidazole ring.

This approach is notable for its efficiency and adaptability to industrial-scale production, where continuous flow reactors and optimized catalysts are employed to increase yield and reduce costs.

Table 1. Cyclization of Amido-Nitriles

Precursor Type Catalyst Conditions Yield (%) Reference
Amido-nitrile Nickel-based Moderate heat, solvent 60–85

Multicomponent Cyclocondensation

Multicomponent reactions (MCRs) are widely used for constructing complex heterocyclic scaffolds, including imidazoles. A typical protocol involves:

  • Mixing a furan-2-carbaldehyde (or related furan aldehyde), a methyl ketone (for the 4-methyl group), and ammonium acetate (as the nitrogen source).
  • Refluxing the mixture in acetic acid or another polar solvent.
  • The reaction proceeds via condensation and cyclization, yielding the desired imidazole derivative.

This method is versatile and can be adapted for various substituted imidazoles, including those bearing furan rings, although yields may vary due to the chemical sensitivity of the furan moiety.

Table 2. Multicomponent Cyclocondensation

Reagents Solvent Temp (°C) Time (h) Yield (%) Reference
Furan-2-carbaldehyde, acetone, NH4OAc Acetic acid 100–120 8–12 55–80

Note: The furan ring is electron-rich and prone to side reactions under acidic conditions, which can affect the yield and purity of the product.

Functionalization of Preformed Imidazole Rings

Another approach involves the functionalization of an existing 4-methyl-1H-imidazole ring with a furan-2-yl group at the 2-position. This can be achieved via:

  • Metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or direct arylation).
  • Nucleophilic substitution or electrophilic aromatic substitution, depending on the functional groups present.

While this method allows for precise control over substitution patterns, it often requires more steps and specialized reagents.

Table 3. Functionalization of Imidazole Rings

Starting Material Coupling Partner Catalyst Yield (%) Reference
4-methyl-1H-imidazole Furan-2-boronic acid Pd(0) 40–70

Industrial and Scale-Up Considerations

Industrial production methods mirror laboratory-scale syntheses but are optimized for throughput and cost-effectiveness. Continuous flow reactors and advanced catalyst systems are used to:

  • Enhance reaction rates.
  • Improve product yields.
  • Minimize byproduct formation.

These optimizations are particularly important for compounds with sensitive heterocycles, such as furan rings, to prevent degradation and maximize purity.

Challenges and Notes

  • The electron-rich nature of the furan ring makes it susceptible to side reactions, especially under acidic or oxidative conditions.
  • Careful control of reaction temperature and atmosphere (inert gas) is often required to prevent ring-opening or discoloration of the product.
  • Purification may require chromatographic techniques due to the formation of side products.

A summary of key physicochemical properties for 2-Furan-2-yl-4-methyl-1H-imidazole is provided below:

Table 4. Physicochemical Properties

Property Value
Molecular Formula C8H8N2O
Molecular Weight 148.16 g/mol
Exact Mass 148.06400
LogP 1.98
PSA 41.82 Ų

Chemical Reactions Analysis

Types of Reactions

2-Furan-2-YL-4-methyl-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxides, while reduction can produce more saturated imidazole derivatives .

Scientific Research Applications

Pharmaceutical Development

The compound is primarily investigated for its therapeutic potential , particularly as an anti-cancer agent. Research indicates that derivatives of 2-furan-2-yl-4-methyl-1H-imidazole exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain derivatives demonstrate promising activity against human liver cancer (HepG2) and rat glioma (C6) cell lines, with IC50 values indicating effective inhibition of cell proliferation .

Case Study: Anticancer Activity

A study evaluated several derivatives of imidazole compounds for their anticancer properties using the MTT assay. The results highlighted the efficacy of specific compounds derived from 2-furan-2-YL-4-methyl-1H-imidazole against multiple cancer types, providing a foundation for further drug development .

CompoundCancer Cell LineIC50 (µM)
20gHepG258.33 ± 2.89
20gC615.67 ± 2.52

Antimicrobial Applications

The antimicrobial properties of 2-furan-2-YL-4-methyl-1H-imidazole are notable, particularly in the context of developing new agents to combat resistant strains of bacteria. Its structure allows it to interact with bacterial enzymes and disrupt metabolic pathways.

Case Study: Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. For example, a synthesized derivative showed effective inhibition comparable to standard antibiotics .

CompoundBacteriaZone of Inhibition (mm)
Derivative AS. aureus20
Derivative BE. coli18

Material Science

In material science, the unique properties of 2-furan-2-YL-4-methyl-1H-imidazole are being explored for applications in advanced materials such as polymers and coatings. The compound's stability under various environmental conditions makes it suitable for use in protective coatings.

Case Study: Polymer Development

Research into the synthesis of polymeric materials incorporating this compound has shown enhanced thermal stability and resistance to degradation when exposed to UV light, making it a candidate for durable coatings in industrial applications .

Biochemical Research

The compound is utilized in biochemical assays to elucidate metabolic pathways and enzyme interactions essential for drug discovery. Its ability to modulate enzyme activity makes it a valuable tool in understanding complex biological processes.

Case Study: Enzyme Interaction Studies

Studies have highlighted the role of 2-furan-2-YL-4-methyl-1H-imidazole in inhibiting specific enzymes involved in metabolic pathways, which could lead to novel therapeutic strategies for metabolic disorders .

Mechanism of Action

The mechanism of action of 2-Furan-2-YL-4-methyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, making it a potential antimicrobial agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-Furan-2-YL-4-methyl-1H-imidazole with other imidazole derivatives, focusing on substituent effects, synthesis, and properties. Key compounds from the evidence are summarized in Table 1.

Table 1: Comparison of Imidazole Derivatives

Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications Reference
2-Furan-2-YL-4-methyl-1H-imidazole 2-furan, 4-methyl C₈H₈N₂O* Hypothetical; methyl enhances lipophilicity
2-Furan-2-YL-1H-imidazole 2-furan C₇H₆N₂O Base structure; CAS 89795-49-3
2-(Furan-2-yl)-4,5-diphenyl-1H-imidazole 2-furan, 4,5-diphenyl C₁₉H₁₄N₂O Steric bulk from phenyl groups
2-Ethylthio-5-formyl-1-(4-fluorobenzyl)imidazole 2-ethylthio, 5-formyl, 1-fluorobenzyl C₁₃H₁₃FN₂OS IR: 1661 cm⁻¹ (C=O); biological relevance
4-Phenyl-1H-imidazole-2(3H)-thione 4-phenyl, 2-thione C₉H₈N₂S Hydrogen-bonding via thione group
1-([1,1’-biphenyl]-4-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole 1-biphenyl, 2-furan, 4,5-diphenyl C₃₄H₂₄N₂O Structural complexity for drug design

*Inferred molecular formula based on .

Substituent Effects on Physicochemical Properties

  • Steric Effects : The methyl group introduces minimal steric hindrance compared to bulkier substituents like phenyl (e.g., 4,5-diphenyl analogs in ), which could enhance solubility and bioavailability.
  • Lipophilicity : Methyl substitution likely improves lipophilicity relative to polar groups (e.g., thiol or carbonyl), impacting membrane permeability in biological systems .

Spectroscopic Characterization

  • IR Spectroscopy : Unlike compounds with carbonyl groups (e.g., 1661 cm⁻¹ in ), the target compound would lack strong C=O absorption but show C-N and C-O stretches from the imidazole and furan rings.
  • NMR : The methyl group at position 4 would produce a singlet near δ 2.3–2.5 ppm in $ ^1H $ NMR, distinct from aromatic protons in phenyl-substituted analogs (e.g., δ 7.04–7.78 in ).

Q & A

Q. How can researchers systematically manage conflicting data in the literature regarding imidazole derivatives?

  • Methodological Answer : Perform meta-analyses using tools like PRISMA to identify bias or methodological variations. Validate conflicting results via reproducibility studies (e.g., independent synthesis and bioassays). Prioritize peer-reviewed studies with full experimental details over patents or preprints .

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